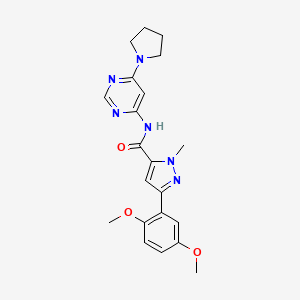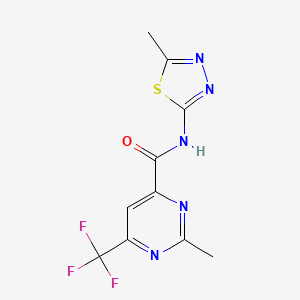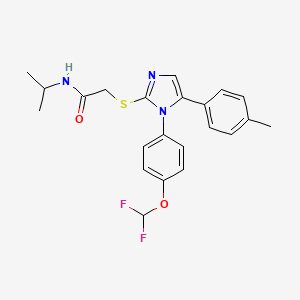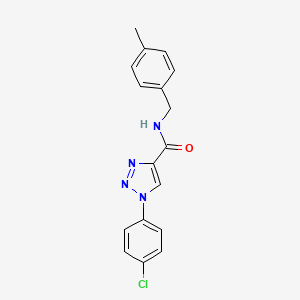![molecular formula C19H19BrN2OS B2518363 8-bromo-3-(2,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 1019149-57-5](/img/structure/B2518363.png)
8-bromo-3-(2,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-bromo-3-(2,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a useful research compound. Its molecular formula is C19H19BrN2OS and its molecular weight is 403.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Unexpected Transformations and Isomerization
Research has shown that compounds structurally related to 8-bromo-3-(2,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione undergo unexpected transformations and isomerizations. For instance, Sedova et al. (2017) observed that similar compounds in DMSO solution can undergo slow isomerization, forming mixtures with respective hydroxypyrimidinones upon deacetylation in boiling ethanol in the presence of HCl (Sedova, Krivopalov, & Shkurko, 2017).
Crystal Structure Analysis
The crystal structure and Hirshfeld surface analysis of methanobenzo derivatives were conducted by Gumus et al. (2019), providing detailed insights into the molecular interactions and structural features of these compounds (Gumus et al., 2019).
Synthesis and Reactivity
The synthesis and intramolecular conversion of substituted derivatives have been explored to understand the chemical behavior of these compounds in different solvents. Sedova et al. (2014) detailed the synthesis and reactivity of such compounds, demonstrating their potential for further chemical manipulation and application (Sedova, Krivopalov, & Shkurko, 2014).
Antioxidant and Antimicrobial Activities
Some derivatives of the compound have been synthesized and evaluated for their biological activities. Khan et al. (2010) synthesized derivatives exhibiting significant antioxidant and urease inhibition activities, suggesting the potential of these compounds for therapeutic applications (Khan et al., 2010).
Environmental and Green Chemistry Applications
The use of natural acidic media for the synthesis of related compounds highlights the application of green chemistry principles. Patil et al. (2021) demonstrated an eco-friendly synthesis approach using Averrhoa bilimbi extract, emphasizing the importance of sustainable methods in chemical synthesis (Patil et al., 2021).
Propriétés
IUPAC Name |
4-bromo-10-(2,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2OS/c1-11-4-5-12(2)16(8-11)22-18(24)21-15-10-19(22,3)23-17-7-6-13(20)9-14(15)17/h4-9,15H,10H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFFQNGWUOVDSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=S)NC3CC2(OC4=C3C=C(C=C4)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine hydrochloride](/img/structure/B2518283.png)


![2-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2518287.png)



![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-ethoxyphenoxy)ethanone](/img/structure/B2518295.png)
![8-(3-methoxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518296.png)
![N-[(6-methyl-1H-indazol-5-yl)carbamothioyl]benzamide](/img/structure/B2518298.png)
![4-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2518299.png)


